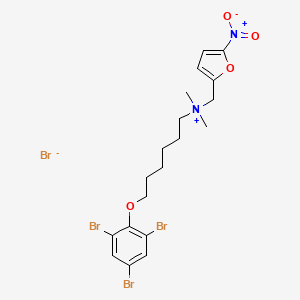
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tribromophenoxy group, a hexyl chain, a dimethylammonium group, and a nitrofurfuryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the tribromophenoxy intermediate: This step involves the bromination of phenol to obtain 2,4,6-tribromophenol.
Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, forming 6-(2,4,6-tribromophenoxy)hexanol.
Formation of the nitrofurfuryl intermediate: This involves the nitration of furfural to obtain 5-nitro-2-furfuryl.
Quaternization reaction: The final step involves the reaction of the dimethylammonium group with the previously formed intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitrofurfuryl moiety, in particular, is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(6-(2,4,6-Trichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Similar structure but with chlorine atoms instead of bromine.
(6-(2,4-Dichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Contains fewer halogen atoms, leading to different reactivity and properties.
Uniqueness
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of tribromophenoxy and nitrofurfuryl groups provides a distinctive profile that sets it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
60724-09-6 |
|---|---|
Fórmula molecular |
C19H24Br4N2O4 |
Peso molecular |
664.0 g/mol |
Nombre IUPAC |
dimethyl-[(5-nitrofuran-2-yl)methyl]-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide |
InChI |
InChI=1S/C19H24Br3N2O4.BrH/c1-24(2,13-15-7-8-18(28-15)23(25)26)9-5-3-4-6-10-27-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WKHKKIOHTZRKGQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















